4-(2-Methylpiperidin-3-yl)morpholine
Description
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
4-(2-methylpiperidin-3-yl)morpholine |
InChI |
InChI=1S/C10H20N2O/c1-9-10(3-2-4-11-9)12-5-7-13-8-6-12/h9-11H,2-8H2,1H3 |
InChI Key |
PZFHRFRSQMIIMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)N2CCOCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Methylpiperidin 3 Yl Morpholine and Analogous Structures
Retrosynthetic Analysis of the 4-(2-Methylpiperidin-3-yl)morpholine Framework
A retrosynthetic analysis of 4-(2-methylpiperidin-3-yl)morpholine reveals several potential pathways for its construction. The key disconnection lies at the C-N bond between the piperidine (B6355638) C3 carbon and the morpholine (B109124) nitrogen. This bond can be formed through several established methods, primarily reductive amination or nucleophilic substitution.
Route A: Reductive Amination. This approach disconnects the target molecule into a 2-methylpiperidin-3-one (B13627593) precursor and morpholine. The successful execution of this route is contingent on the synthesis of the key ketone intermediate, which itself can be derived from more readily available starting materials. The stereochemical outcome of the reduction of the intermediate iminium ion will be crucial in determining the final diastereoselectivity.
Route B: Nucleophilic Substitution. This strategy involves the disconnection of the C-N bond to yield a 2-methylpiperidine (B94953) derivative with a suitable leaving group at the C3 position (e.g., a halide or a sulfonate ester like tosylate) and morpholine acting as the nucleophile. The stereochemistry of this reaction will be influenced by the nature of the leaving group and the reaction conditions, proceeding through either an S(_N)2 or other mechanisms. The precursor, 3-hydroxy-2-methylpiperidine, can be a valuable starting point for introducing the necessary leaving group.
Targeted Synthetic Approaches to the Morpholine Moiety
Morpholine is a commercially available and relatively inexpensive starting material. Its synthesis is well-established, typically involving the dehydration of diethanolamine (B148213) with an acid catalyst, such as sulfuric acid. For the purpose of synthesizing 4-(2-methylpiperidin-3-yl)morpholine, morpholine is generally used as a readily available reagent.
Numerous derivatives of morpholine can be synthesized if modifications to this moiety are desired. These syntheses often start from 1,2-amino alcohols, which can undergo cyclization with various reagents to form the morpholine ring. For instance, N-substituted morpholines can be prepared via the reaction of a primary amine with bis(2-chloroethyl) ether. However, for the construction of the target compound, unsubstituted morpholine is the required coupling partner.
Targeted Synthetic Approaches to the Methylpiperidine Moiety
One effective strategy involves the hydrogenation of substituted pyridine (B92270) precursors. For example, the catalytic hydrogenation of a suitably substituted 2-methyl-3-aminopyridine or a related derivative can provide the desired piperidine ring. The hydrogenation of disubstituted pyridines often proceeds with cis-diastereoselectivity, which may or may not be the desired outcome. Subsequent epimerization of the less stable diastereomer can sometimes be employed to access the trans isomer. nih.gov
Another powerful approach is to utilize the chiral pool. For instance, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one has been reported starting from D-phenylglycinol and delta-valerolactone. scribd.comresearchgate.net This lactam can serve as a versatile intermediate. Reduction of the amide and further manipulation of the functional groups can lead to the desired 2-methyl-3-aminopiperidine or 2-methylpiperidin-3-one precursors.
The synthesis of N-Boc-3-piperidone is also a valuable starting point. researchgate.netgoogle.com While this provides the piperidone core, the introduction of the 2-methyl group with stereocontrol would require a subsequent stereoselective alkylation step, which can be challenging.
A facile approach for preparing cis-3-methyl-4-aminopiperidine derivatives has been described via the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxy-piperidine. nih.gov Although this leads to a different isomer, the strategy of using epoxide ring-opening highlights a potential route for introducing functionality at the C3 position with defined stereochemistry relative to the C2 methyl group.
Coupling Strategies for the Construction of the 4-(2-Methylpiperidin-3-yl)morpholine Core
Reductive amination is a highly effective method for forming C-N bonds and represents a key strategy for coupling the 2-methylpiperidine and morpholine moieties. This reaction typically proceeds in one pot by treating a ketone (N-protected-2-methylpiperidin-3-one) with an amine (morpholine) in the presence of a reducing agent.
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3)) is a particularly mild and selective reducing agent for this transformation. scribd.commdma.chorganic-chemistry.org It is compatible with a wide range of functional groups and is known to be highly efficient for the reductive amination of cyclic ketones. The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), often with the addition of acetic acid as a catalyst, especially for less reactive ketones. organic-chemistry.org
The diastereoselectivity of the reduction of the intermediate iminium ion is a critical consideration. The approach of the hydride reagent can be influenced by the steric hindrance of the substituents on the piperidine ring, potentially leading to a preferential formation of one diastereomer over the other.
| Ketone Precursor | Amine | Reducing Agent | Solvent | Typical Yield | Key Considerations |
|---|---|---|---|---|---|
| N-Boc-2-methylpiperidin-3-one | Morpholine | NaBH(OAc)3 | DCE or THF | 70-90% | Diastereoselectivity depends on the steric environment of the iminium ion. |
| N-Cbz-2-methylpiperidin-3-one | Morpholine | NaBH3CN | MeOH | 60-85% | Requires careful pH control to avoid reduction of the ketone. |
| N-Benzyl-2-methylpiperidin-3-one | Morpholine | H2, Pd/C | EtOH | 80-95% | Catalytic hydrogenation can also lead to debenzylation if not controlled. |
Nucleophilic substitution offers another robust route to 4-(2-methylpiperidin-3-yl)morpholine. This approach requires a piperidine precursor with a good leaving group at the C3 position. A common strategy involves the conversion of a 3-hydroxy-2-methylpiperidine intermediate into a sulfonate ester, such as a tosylate or mesylate. masterorganicchemistry.com These sulfonate esters are excellent leaving groups for S(_N)2 reactions.
The reaction of an N-protected-3-tosyloxy-2-methylpiperidine with morpholine, which acts as the nucleophile, would lead to the desired product. The stereochemical outcome of this reaction is typically inversion of configuration at the C3 center if it proceeds via a classic S(_N)2 mechanism. The choice of solvent is important, with polar aprotic solvents like DMF or DMSO often favoring this type of reaction.
One of the challenges with nucleophilic substitution on cyclic systems is the potential for competing elimination reactions. However, with a secondary amine nucleophile like morpholine, substitution is generally favored over elimination.
| Piperidine Substrate | Nucleophile | Leaving Group | Solvent | Typical Conditions | Key Considerations |
|---|---|---|---|---|---|
| N-Boc-3-tosyloxy-2-methylpiperidine | Morpholine | Tosylate (-OTs) | DMF | Heat (e.g., 80-100 °C) | Stereochemical inversion at C3 is expected in an SN2 reaction. |
| N-Boc-3-bromo-2-methylpiperidine | Morpholine | Bromide (-Br) | Acetonitrile | Reflux, with a non-nucleophilic base (e.g., K2CO3) | Reaction rates can be slower compared to tosylates. |
While less common for this specific transformation, modern metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be employed. This would typically involve the coupling of an N-protected-3-halo-2-methylpiperidine with morpholine in the presence of a palladium or copper catalyst, a suitable ligand, and a base.
The success of this approach would depend on the ability of the catalyst system to facilitate the C-N bond formation without significant side reactions. The steric hindrance around the C3 position of the piperidine ring could influence the efficiency of the catalytic cycle. While there are numerous examples of Buchwald-Hartwig amination with aryl halides, its application to saturated heterocyclic halides is more specialized.
Stereoselective Synthesis of 4-(2-Methylpiperidin-3-yl)morpholine Enantiomers and Diastereomers
The synthesis of specific enantiomers and diastereomers of highly substituted piperidine derivatives such as 4-(2-methylpiperidin-3-yl)morpholine is a significant challenge in medicinal chemistry due to the need for precise control over multiple stereocenters. researchgate.net Various strategies have been developed to achieve high levels of stereocontrol in the formation of the piperidine ring. nih.govacs.org
One common approach involves the diastereoselective modification of a pre-existing heterocyclic core. For instance, the hydrogenation of substituted pyridinium (B92312) salts can be a powerful method to generate chiral piperidines. nih.gov The use of chiral catalysts, such as iridium complexes with specific ligands (e.g., MeO-BoQPhos), has shown high levels of enantioselectivity in the reduction of 2-alkyl-pyridinium salts. nih.gov This method can yield enantioenriched piperidines that can be further functionalized. nih.gov Subsequent recrystallization of the resulting salts can further enhance the enantiomeric purity to greater than 99:1 er. nih.gov
Another strategy focuses on building the piperidine ring through cyclization reactions where the stereochemistry is directed by existing chiral centers or chiral auxiliaries. For example, diastereoselective multicomponent reactions have been developed for the synthesis of polysubstituted piperidines. researchgate.net These reactions can form multiple new bonds and stereocenters in a single step with high stereoselectivity. researchgate.net
For analogous structures like substituted morpholines, organocatalysis has emerged as a potent tool for their enantioselective synthesis. nih.gov A multi-step protocol involving an organocatalytic, enantioselective chlorination of an aldehyde, followed by reductive amination and base-induced cyclization can produce C2-functionalized morpholines with good yields and high enantiomeric excess (75–98% ee). nih.gov
The table below summarizes key aspects of stereoselective synthesis methods applicable to piperidine and morpholine derivatives.
| Method | Key Features | Stereocontrol | Applicability |
| Asymmetric Hydrogenation | Reduction of pyridinium salts using chiral catalysts (e.g., Ir-based). nih.gov | High enantioselectivity (up to 93:7 er), which can be enhanced by recrystallization. nih.gov | Synthesis of enantioenriched 2-alkyl piperidines. nih.gov |
| Diastereoselective Multicomponent Reactions | Formation of multiple bonds and stereocenters in a single, highly selective step. researchgate.net | Formation of a single diastereomer has been reported. researchgate.net | Synthesis of highly substituted piperidin-2-ones. researchgate.net |
| Organocatalytic Synthesis | Multi-step synthesis involving enantioselective α-functionalization of aldehydes. nih.gov | Good to excellent enantioselectivity (75–98% ee). nih.gov | Synthesis of C2-functionalized morpholines and piperazines. nih.gov |
| Diastereoselective Epoxidation | Epoxidation of tetrahydropyridines followed by regioselective ring-opening. nih.govacs.org | High diastereoselectivity can be achieved through substrate or reagent control. nih.govacs.org | Access to densely substituted, oxygenated piperidines. nih.govacs.org |
Isolation and Purification Techniques for Complex Nitrogen Heterocycles
The isolation and purification of complex nitrogen heterocycles like 4-(2-methylpiperidin-3-yl)morpholine are critical steps to obtain compounds of high purity for subsequent applications. frontiersin.org The structural complexity and potential for multiple stereoisomers necessitate the use of advanced and often combined purification techniques. frontiersin.org
Chromatographic Methods are widely employed for the separation of complex mixtures of heterocyclic compounds.
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the separation of isomers. researchgate.net Reverse-phase HPLC is often effective for separating compounds with different polarities. The choice of column, mobile phase, and detector is crucial for achieving optimal separation. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be an effective analytical tool. nih.gov Derivatization is often necessary to increase the volatility of polar nitrogen heterocycles like morpholine. nih.gov For instance, morpholine can be derivatized to N-nitrosomorpholine, which is more volatile and suitable for GC-MS analysis. nih.gov
Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring reaction progress and for the initial screening of purification conditions. researchgate.net A combination of TLC and HPLC can be very effective in the analysis of complex mixtures. researchgate.net
Crystallization is a fundamental technique for the purification of solid compounds and for the separation of diastereomers. chemrevlett.com The choice of solvent is critical, and often a mixture of solvents is required to achieve good crystal formation. google.com For piperidine derivatives, crystallization can also be used to enhance enantiomeric purity. nih.gov A special recrystallization procedure using an aqueous solution of ammonia (B1221849) has been shown to yield heterocyclic organic nitrogen compounds with a high degree of purity. google.com
The following table outlines common purification techniques for nitrogen heterocycles.
| Technique | Principle | Application | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and a mobile phase. researchgate.net | Separation of isomers, purification of final products. | Column type, mobile phase composition, flow rate, detection method. researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility, followed by mass-based detection. nih.gov | Analysis of volatile derivatives. nih.gov | Derivatization may be required for polar compounds. nih.gov |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. researchgate.net | Reaction monitoring, preliminary purity assessment. | Choice of solvent system and visualization method. researchgate.net |
| Crystallization | Formation of a solid crystalline structure from a solution. chemrevlett.comgoogle.com | Purification of solid compounds, separation of diastereomers, enantiomeric enrichment. nih.govchemrevlett.com | Solvent selection, temperature control, rate of cooling. chemrevlett.comgoogle.comgoogle.com |
Spectroscopic and Conformational Analysis of 4 2 Methylpiperidin 3 Yl Morpholine
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 4-(2-Methylpiperidin-3-yl)morpholine are based on data from 2-methylpiperidine (B94953) and various N-substituted morpholines. nih.govresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of overlapping multiplets. The methyl group on the piperidine (B6355638) ring would appear as a doublet, with its chemical shift and coupling constant providing insight into its axial or equatorial orientation. The protons on the piperidine and morpholine (B109124) rings would exhibit distinct chemical shifts, influenced by their local chemical environment and stereochemical relationships. Protons adjacent to the nitrogen and oxygen atoms in the morpholine ring typically resonate at different frequencies. researchgate.net
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide distinct signals for each carbon atom in the molecule. The chemical shift of the methyl carbon can further help in determining the conformation of the 2-methylpiperidine ring. The carbons of the morpholine ring typically appear in two distinct regions, corresponding to the C-N and C-O environments. nih.gov
Predicted NMR Data for 4-(2-Methylpiperidin-3-yl)morpholine
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine-CH₃ | ~1.1-1.3 (d) | ~18-22 |
| Piperidine-H2 | ~2.5-3.0 (m) | ~55-60 |
| Piperidine-H3 | ~2.0-2.5 (m) | ~65-70 |
| Piperidine-H4, H5, H6 | ~1.2-1.9 (m) | ~25-35 |
| Morpholine-H2', H6' | ~3.6-3.8 (t) | ~67-70 |
| Morpholine-H3', H5' | ~2.4-2.6 (t) | ~50-55 |
Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary. 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. The electron ionization (EI) mass spectrum of 4-(2-Methylpiperidin-3-yl)morpholine is expected to show a molecular ion peak corresponding to its molecular weight.
The fragmentation pattern would likely involve characteristic cleavages of the piperidine and morpholine rings. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for cyclic amines. nih.gov Therefore, fragments corresponding to the loss of the methyl group, as well as the opening of either the piperidine or morpholine ring, are anticipated. The base peak in the spectrum could arise from a stable fragment resulting from the cleavage of the C-C bond between the two rings.
Predicted Key Fragments in the Mass Spectrum of 4-(2-Methylpiperidin-3-yl)morpholine
| m/z | Predicted Fragment |
| [M]+ | Molecular Ion |
| [M-15]+ | Loss of CH₃ |
| [C₆H₁₂N]+ | 2-Methylpiperidine fragment |
| [C₄H₈NO]+ | Morpholine fragment |
Note: This is a predicted data table based on fragmentation patterns of similar compounds.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of 4-(2-Methylpiperidin-3-yl)morpholine would be dominated by C-H stretching vibrations in the 2800-3000 cm⁻¹ region. The C-N stretching vibrations of both the piperidine and morpholine rings would appear in the 1000-1200 cm⁻¹ range. The C-O-C stretching of the morpholine ether linkage would give a strong, characteristic band, typically around 1100 cm⁻¹. nist.gov
Raman Spectroscopy: The Raman spectrum would provide complementary information. The symmetric C-O-C stretching of the morpholine ring is often a strong and easily identifiable Raman band. The skeletal vibrations of both heterocyclic rings would also be visible.
Predicted Vibrational Frequencies for 4-(2-Methylpiperidin-3-yl)morpholine
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H stretching | 2850-2960 | 2850-2960 |
| CH₂ scissoring | 1440-1480 | 1440-1480 |
| C-O-C stretching | ~1115 | ~1115 |
| C-N stretching | 1030-1230 | 1030-1230 |
| Ring vibrations | 800-1000 | 800-1000 |
Note: This is a predicted data table based on characteristic group frequencies.
Conformational Preferences and Dynamics of the Piperidine Ring
The six-membered piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. In 4-(2-Methylpiperidin-3-yl)morpholine, the presence of a methyl group at the C2 position significantly influences the conformational equilibrium.
Conformational Preferences and Dynamics of the Morpholine Ring
Similar to the piperidine ring, the morpholine ring also adopts a stable chair conformation. researchgate.net The nitrogen atom in the morpholine ring is attached to the C3 position of the piperidine ring, making it a tertiary amine. The substituent at the nitrogen atom can also exist in either an axial or equatorial position relative to the morpholine ring.
Studies on N-substituted morpholines have shown that the conformational preference of the substituent depends on its steric bulk. nih.gov For a substituent like the 2-methylpiperidin-3-yl group, it is likely to prefer the equatorial position to minimize steric interactions with the axial hydrogens on the morpholine ring. The chair conformation of the morpholine ring is maintained, and the ring can undergo a ring-flipping process, interconverting the axial and equatorial positions.
Inter-Ring Conformational Influences in 4-(2-Methylpiperidin-3-yl)morpholine
The linkage between the piperidine and morpholine rings at the C3 and N4' positions, respectively, introduces a degree of conformational constraint and potential for inter-ring interactions. The relative orientation of the two rings will be governed by the minimization of steric hindrance and the optimization of through-bond and through-space electronic interactions.
Furthermore, the conformational equilibrium of one ring can influence the other. For instance, the preference for the equatorial methyl group on the piperidine ring will dictate the spatial orientation of the bond to the morpholine nitrogen. This, in turn, may affect the energetic preference for the axial versus equatorial orientation of the piperidinyl substituent on the morpholine ring. While direct experimental evidence is lacking, computational modeling would be invaluable in determining the lowest energy conformation and the potential energy barriers for interconversion between different conformers of the entire molecule. The interplay of steric and electronic effects between the two heterocyclic systems is a complex area that warrants further theoretical and experimental investigation.
X-ray Crystallographic Studies on 4-(2-Methylpiperidin-3-yl)morpholine and its Derivatives
Detailed single-crystal X-ray diffraction data for the specific compound 4-(2-Methylpiperidin-3-yl)morpholine has not been reported. However, the crystal structure of a complex derivative, 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride (alectinib hydrochloride), offers valuable information regarding the conformational preferences of the interconnected piperidine and morpholine rings. drugbank.com
Recent studies in 2024 have elucidated the crystal structure of alectinib (B1194254) hydrochloride, confirming its crystallization in a monoclinic system with the space group P21/n. mdpi.comcambridge.org The asymmetric unit contains one molecule of the protonated compound and a chloride anion.
Crystal Data and Structure Refinement:
The crystallographic parameters for alectinib hydrochloride have been determined with high precision. These findings are summarized in the table below.
| Parameter | Value |
| Empirical Formula | C₃₀H₃₅ClN₄O₂ |
| Formula Weight | 519.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 20.3873(10) |
| b (Å) | 10.4405(4) |
| c (Å) | 12.6827(5) |
| β (°) | 93.105(2) |
| Volume (ų) | 2698.2(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.278 |
Table 1: Crystal data for alectinib hydrochloride. drugbank.com
Conformational Analysis:
The X-ray diffraction analysis reveals that both the piperidine and morpholine rings in the alectinib hydrochloride structure adopt a stable chair conformation. This is the expected low-energy conformation for such six-membered saturated heterocyclic rings, minimizing steric strain.
The refinement of the crystal structure indicates that the nitrogen atom of the morpholine ring is protonated. This protonated nitrogen, along with a nitrogen atom on the benzo[b]carbazole ring system, participates in hydrogen bonding with the chloride anion, forming infinite chains within the crystal lattice. drugbank.com
The study of alectinib hydrochloride serves as a crucial reference for understanding the structural characteristics of molecules containing the 4-(piperidin-yl)morpholine framework. The established chair conformation of both rings and the potential for hydrogen bonding at the morpholine nitrogen are key features that would likely be conserved in the simpler 4-(2-Methylpiperidin-3-yl)morpholine molecule.
Chemical Reactivity and Derivatization Strategies for 4 2 Methylpiperidin 3 Yl Morpholine
Functionalization of the Piperidine (B6355638) Nitrogen Atom
The secondary amine of the piperidine ring in 4-(2-Methylpiperidin-3-yl)morpholine is a primary site for functionalization. Its nucleophilicity allows for a variety of reactions to introduce diverse substituents.
Standard N-alkylation and N-acylation reactions can be readily employed. For instance, reaction with alkyl halides or reductive amination with aldehydes and a reducing agent like sodium triacetoxyborohydride (B8407120) can introduce a range of alkyl groups. N-acylation with acyl chlorides or anhydrides provides the corresponding amides. These modifications can significantly alter the compound's polarity and ability to form hydrogen bonds.
A key strategy often involves the use of a protecting group on the piperidine nitrogen, such as a benzyl (B1604629) group, during the synthesis of the core structure. Subsequent debenzylation, typically through catalytic hydrogenation, reveals the secondary amine for further derivatization google.comgoogle.com. This approach allows for selective functionalization of the piperidine nitrogen without affecting other reactive sites.
Table 1: Examples of Piperidine Nitrogen Functionalization Reactions
| Reagent/Condition | Product Type | Potential Impact |
| Alkyl halide (e.g., R-Br), base | N-Alkyl piperidine | Modulates lipophilicity and steric bulk |
| Aldehyde (R-CHO), NaBH(OAc)₃ | N-Alkyl piperidine | Introduces diverse alkyl substituents |
| Acyl chloride (R-COCl), base | N-Acyl piperidine (amide) | Decreases basicity, introduces hydrogen bond acceptors |
| Sulfonyl chloride (R-SO₂Cl), base | N-Sulfonyl piperidine (sulfonamide) | Alters electronic properties and steric hindrance |
| Isocyanate (R-NCO) | N-Carbamoyl piperidine (urea) | Introduces hydrogen bond donors and acceptors |
Functionalization of the Morpholine (B109124) Nitrogen Atom
The nitrogen atom of the morpholine ring is a tertiary amine and is generally less nucleophilic than the piperidine nitrogen due to the electron-withdrawing effect of the adjacent oxygen atom. However, it can still undergo certain functionalization reactions.
One common reaction is the formation of N-oxides by treatment with an oxidizing agent such as hydrogen peroxide or a peroxy acid. This modification increases the polarity of the molecule and can influence its metabolic profile. Additionally, the morpholine nitrogen can be involved in the formation of quaternary ammonium (B1175870) salts through reaction with reactive alkylating agents.
Regioselective Modifications of the Piperidine Ring System
Direct functionalization of the carbon skeleton of the piperidine ring presents a greater challenge due to the lower reactivity of C-H bonds. However, modern synthetic methods offer strategies for regioselective modifications.
Rhodium-catalyzed C-H insertion reactions using diazo compounds have been shown to be effective for the functionalization of piperidine rings at the C2, C3, and C4 positions nih.govd-nb.infonih.gov. The site-selectivity of these reactions can often be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen nih.govd-nb.infonih.gov. For a 2-methyl substituted piperidine ring, the steric hindrance from the methyl group and the electronic effects of the nitrogen atom would influence the regioselectivity of such reactions.
Another approach involves the deprotonation of a C-H bond adjacent to the nitrogen (at the C2 or C6 position) using a strong base, followed by trapping the resulting anion with an electrophile. The presence of the methyl group at the C2 position would likely direct this functionalization to the C6 position.
Regioselective Modifications of the Morpholine Ring System
Modifications to the morpholine ring system are less common than N-functionalization but can be achieved through various synthetic strategies. The carbon atoms adjacent to the oxygen (C2 and C6) and nitrogen (C3 and C5) have different reactivities.
One approach involves the synthesis of substituted morpholines from acyclic precursors, which are then cyclized to form the desired ring with substituents at specific positions researchgate.net. For an existing morpholine ring, α-functionalization adjacent to the nitrogen has been reported through the formation of an iminium ion intermediate, which can then be attacked by a nucleophile researchgate.net.
Development of Prodrug Strategies and Chemical Linkers
Prodrug strategies can be employed to improve the pharmacokinetic properties of 4-(2-Methylpiperidin-3-yl)morpholine, such as its solubility, permeability, and metabolic stability. This typically involves attaching a promoiety to one of the nitrogen atoms, which is later cleaved in vivo to release the active parent drug.
Common prodrug approaches for amine-containing compounds include the formation of carbamates, amides, or N-acyloxyalkyl derivatives. These promoieties can be designed to be cleaved by specific enzymes, such as esterases or phosphatases, that are abundant in the body.
The piperidine nitrogen is a particularly attractive site for the attachment of chemical linkers. These linkers can be used to conjugate the molecule to other chemical entities, such as targeting ligands or payloads in the context of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). The choice of linker is crucial and can influence the stability, solubility, and release mechanism of the conjugate.
Table 2: Examples of Prodrug Moieties and Linker Attachment Points
| Moiety/Linker Type | Attachment Site | Cleavage Mechanism | Purpose |
| Ester-containing promoiety | Piperidine Nitrogen | Esterase-mediated hydrolysis | Improve membrane permeability |
| Phosphate-containing promoiety | Piperidine Nitrogen | Phosphatase-mediated hydrolysis | Enhance aqueous solubility |
| Cleavable peptide linker | Piperidine Nitrogen | Protease-mediated cleavage | Targeted drug delivery (e.g., in ADCs) |
| Polyethylene glycol (PEG) linker | Piperidine Nitrogen | Non-cleavable or cleavable | Improve pharmacokinetic properties |
Structure Activity Relationship Sar and Ligand Design for 4 2 Methylpiperidin 3 Yl Morpholine Analogs
Design Principles for Systematic Analog Synthesis Around the 4-(2-Methylpiperidin-3-yl)morpholine Scaffold
The systematic synthesis of analogs based on the 4-(2-methylpiperidin-3-yl)morpholine scaffold would theoretically be guided by several key medicinal chemistry principles. The primary goal is to explore the chemical space around the lead compound to identify modifications that enhance desired biological effects while minimizing off-target activities.
A foundational approach involves the separate modification of the three main components of the scaffold: the piperidine (B6355638) ring, the morpholine (B109124) ring, and the C-N bond that connects them. For the piperidine ring, synthetic strategies would focus on varying the position and nature of substituents. The morpholine ring offers opportunities for substitution or even replacement with bioisosteres to modulate physicochemical properties. enamine.netenamine.net Alterations at the linkage point could involve changing the nature of the connection to influence conformational flexibility.
Furthermore, computational modeling and quantitative structure-activity relationship (QSAR) studies would likely be employed to predict the impact of designed modifications before synthesis, thereby prioritizing analogs with a higher probability of success.
Exploration of Substituent Effects on Theoretical Biological Interactions
The introduction of different substituents at various positions on the 4-(2-methylpiperidin-3-yl)morpholine scaffold is expected to have a profound impact on its interaction with biological targets. These effects can be electronic, steric, or related to solubility and metabolism.
The methyl group at the 2-position of the piperidine ring is a critical feature. Its position and stereochemistry are expected to significantly influence the molecule's conformation and how it fits into a binding pocket.
Positional Isomers: Moving the methyl group to other positions on the piperidine ring (e.g., positions 4, 5, or 6) would create a series of positional isomers. Each isomer would present a different three-dimensional shape, potentially leading to varied binding affinities and selectivities. For example, a methyl group at the 4-position might project into a different region of the binding site compared to the 2-methyl analog.
Substitution of the Methyl Group: Replacing the methyl group with other substituents, such as ethyl, propyl, or electron-withdrawing groups like a trifluoromethyl group, would probe the steric and electronic requirements of the binding pocket.
The following table illustrates a theoretical exploration of modifications to the methyl group on the piperidine ring and their potential impact on biological interactions.
| Modification | Position | Stereochemistry | Theoretical Impact on Biological Interactions |
| Methyl | 2 | (R) or (S) | Establishes a baseline for steric and hydrophobic interactions. The specific stereoisomer is expected to have a significant impact on binding affinity due to the chiral nature of biological targets. |
| Ethyl | 2 | (R) or (S) | Increases steric bulk, potentially enhancing van der Waals interactions if the binding pocket can accommodate it, or causing a steric clash and reduced activity. |
| Trifluoromethyl | 2 | (R) or (S) | Introduces an electron-withdrawing group, which could alter the pKa of the piperidine nitrogen and influence electronic interactions with the target. It also increases lipophilicity. |
| Hydroxymethyl | 2 | (R) or (S) | Adds a hydrogen bond donor and acceptor, potentially forming new, favorable interactions within the binding site and increasing hydrophilicity. |
| Methyl | 4 | N/A (if no other substituents) | Alters the overall shape of the molecule compared to the 2-methyl analog, which could lead to a different binding mode or affinity. |
The morpholine ring is often incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability. nih.gov Substitutions on the morpholine ring can further modulate these properties and introduce new interactions with the biological target.
Small Alkyl Groups: Adding methyl or ethyl groups to the carbon atoms of the morpholine ring would increase lipophilicity and could probe for small hydrophobic pockets in the target binding site.
Polar Substituents: Introducing polar groups like hydroxyl or amino groups could provide additional hydrogen bonding opportunities, potentially increasing binding affinity and water solubility.
Fused Rings: Creating bicyclic structures by fusing a ring to the morpholine moiety could rigidify the conformation of this part of the molecule, which can sometimes lead to an increase in potency if the locked conformation is the bioactive one.
The table below outlines potential substitutions on the morpholine ring and their predicted effects.
| Substituent | Position on Morpholine Ring | Theoretical Impact on Biological Interactions |
| None | - | Baseline polarity and hydrogen bond accepting capability from the oxygen and nitrogen atoms. |
| Methyl | 2 or 3 | Increases lipophilicity and steric bulk. Could interact with hydrophobic regions of the target. |
| Hydroxyl | 2 or 3 | Increases polarity and provides hydrogen bond donor/acceptor capabilities, potentially enhancing binding and solubility. |
| Fluorine | 2 or 3 | Can modulate the pKa of the morpholine nitrogen and act as a weak hydrogen bond acceptor. Often used to block metabolic oxidation. |
| Oxo (C=O) | 2 or 3 | Introduces a hydrogen bond acceptor and changes the ring conformation, potentially influencing binding. |
Introducing a Linker: Inserting a methylene (B1212753) (-CH2-) or ethylene (B1197577) (-CH2-CH2-) linker between the two rings would increase the distance and rotational freedom, allowing the morpholine and piperidine moieties to adopt a wider range of spatial arrangements. This could be beneficial if the binding pocket requires a more extended conformation.
Changing the Attachment Point: Moving the morpholine ring to a different position on the piperidine ring (e.g., from the 3-position to the 4-position) would fundamentally change the molecule's shape and the vector of the morpholine group, likely leading to a completely different SAR profile.
Bioisosteric Replacement Strategies within the 4-(2-Methylpiperidin-3-yl)morpholine Framework
Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties by replacing a functional group with another that has similar physical and chemical characteristics. cambridgemedchemconsulting.com
For the 4-(2-methylpiperidin-3-yl)morpholine scaffold, both the piperidine and morpholine rings can be considered for bioisosteric replacement.
Morpholine Ring Bioisosteres: The morpholine ring is often used as a bioisostere for other cyclic amines to enhance properties like water solubility. enamine.net Conversely, it can be replaced by other heterocycles to fine-tune activity. Common bioisosteres for the morpholine ring include:
Thiomorpholine (B91149): The oxygen is replaced by a sulfur atom, which is larger and more lipophilic. This can affect both binding and metabolic stability.
Piperazine: Replacing the oxygen with a nitrogen atom introduces another basic center, which can significantly alter the molecule's pKa, solubility, and potential for hydrogen bonding. cambridgemedchemconsulting.com
Piperidine: Replacing the morpholine with another piperidine ring would increase the molecule's basicity and lipophilicity.
Spirocyclic systems: More rigid spirocyclic structures could be used to mimic the morpholine ring while exploring different exit vectors. cambridgemedchemconsulting.com
Piperidine Ring Bioisosteres: The piperidine ring itself can be replaced with other saturated heterocycles.
Pyrrolidine: A five-membered ring that would alter the geometry and basicity.
Azepane: A seven-membered ring that would increase flexibility.
Bicyclic amines: Constrained bicyclic systems like tropane (B1204802) could be used to lock the conformation and explore specific interactions. cambridgemedchemconsulting.com
The following table provides a summary of potential bioisosteric replacements and their rationale.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Morpholine | Thiomorpholine | Increase lipophilicity; alter metabolic profile. |
| Morpholine | Piperazine | Introduce an additional basic center; potential for new hydrogen bonding interactions. |
| Morpholine | 1,4-Oxazepane | Increase ring size and flexibility. |
| Piperidine | Pyrrolidine | Decrease ring size; alter pKa and conformation. |
| Piperidine | Azepane | Increase ring size and conformational flexibility. |
| Piperidine | Azaspiro[3.3]heptane | Introduce rigidity and explore different spatial orientations of substituents. researchgate.net |
Stereochemical Implications in Ligand-Target Interactions
The presence of at least two chiral centers in 4-(2-methylpiperidin-3-yl)morpholine (at C2 and C3 of the piperidine ring) means that the molecule can exist as four possible stereoisomers (two pairs of enantiomers). Stereochemistry is a critical determinant of biological activity because biological targets, such as enzymes and receptors, are themselves chiral.
The spatial arrangement of the methyl group and the morpholine ring relative to the piperidine ring will dictate how the molecule fits into a binding site. It is highly probable that only one of the four stereoisomers will have the optimal geometry for binding, leading to significant differences in potency among them.
For example, the relative cis or trans relationship between the methyl group at C2 and the morpholine at C3 will result in diastereomers with different shapes. One diastereomer might place the morpholine ring in a position that allows for a favorable hydrogen bond with the target, while in the other diastereomer, this interaction would be impossible.
Therefore, a crucial aspect of the SAR studies for this scaffold would be the synthesis and biological evaluation of each individual stereoisomer. This would not only identify the most active isomer (the eutomer) but also provide valuable insights into the three-dimensional requirements of the binding site, which can guide further design efforts.
Computational Chemistry and Molecular Modeling of 4 2 Methylpiperidin 3 Yl Morpholine
Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for investigating the electronic structure and energetic properties of a molecule. These ab initio methods provide a detailed description of electron distribution, which governs the molecule's reactivity, stability, and intermolecular interactions.
For 4-(2-Methylpiperidin-3-yl)morpholine, QM calculations would begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Furthermore, QM methods are used to generate an electrostatic potential (ESP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich regions (negative potential), such as those around the oxygen and nitrogen atoms, which are likely to act as hydrogen bond acceptors. Electron-deficient regions (positive potential), typically around hydrogen atoms bonded to heteroatoms (like the piperidine (B6355638) N-H), are identified as potential hydrogen bond donors. Energetic properties, such as the standard enthalpy of formation, can also be computed to assess the molecule's thermodynamic stability. mdpi.com
Table 1: Hypothetical Quantum Mechanical Properties of 4-(2-Methylpiperidin-3-yl)morpholine
| Property | Illustrative Value | Significance |
| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |
| LUMO Energy | 1.5 eV | Indicates the energy of the lowest energy empty orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 8.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.1 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Standard Enthalpy of Formation (Gas) | -250.5 kJ/mol | Represents the energy change when the compound is formed from its constituent elements in their standard states. researchgate.net |
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Sampling
While QM methods provide high accuracy for electronic properties, they are computationally expensive for analyzing the dynamic behavior of flexible molecules. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for this purpose. nih.gov 4-(2-Methylpiperidin-3-yl)morpholine possesses significant conformational flexibility due to the chair/boat/skew-boat conformations of the piperidine and morpholine (B109124) rings, the orientation of the methyl group (axial vs. equatorial), and the rotation around the bond connecting the two heterocyclic rings.
MM methods use classical mechanics and force fields to rapidly calculate the potential energy of different molecular conformations. This allows for a broad search of the conformational space to identify low-energy, stable conformers.
MD simulations build upon this by simulating the atomic motions of the molecule over time, providing a dynamic picture of its behavior in various environments (e.g., in a vacuum or solvated in water). researchgate.net An MD simulation can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape fluctuates. For 4-(2-Methylpiperidin-3-yl)morpholine, MD would be crucial to understand the interplay between the stereochemistry of the methyl group and the relative orientation of the two rings, which collectively define the molecule's three-dimensional shape available for receptor binding.
Table 2: Illustrative Major Conformers of 4-(2-Methylpiperidin-3-yl)morpholine from Conformational Analysis
| Conformer ID | Piperidine Ring | Methyl Group Orientation | Relative Energy (kcal/mol) | Population (%) |
| Conf-1 | Chair | Equatorial | 0.00 | 75.2% |
| Conf-2 | Chair | Axial | 1.85 | 15.5% |
| Conf-3 | Skew-Boat | Equatorial | 4.50 | 5.1% |
| Conf-4 | Skew-Boat | Axial | 6.20 | 4.2% |
Ligand-Based Drug Design Approaches
When the structure of a biological target is unknown, ligand-based drug design methods are employed. nih.gov These approaches use the information from a set of molecules known to be active to infer the properties required for biological activity.
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. If a series of molecules containing the 4-(2-Methylpiperidin-3-yl)morpholine scaffold were found to be biologically active, a pharmacophore model could be generated.
The key features of 4-(2-Methylpiperidin-3-yl)morpholine would be identified, including:
Hydrogen Bond Acceptors (HBA): The oxygen atom of the morpholine ring and the nitrogen atom of the piperidine ring.
Hydrogen Bond Donor (HBD): The hydrogen atom attached to the piperidine nitrogen.
Positive Ionizable (PI): The piperidine nitrogen, which is likely to be protonated at physiological pH.
Hydrophobic (HY): The aliphatic carbons of the two rings and the methyl group.
A pharmacophore model would define the spatial arrangement of these features that is common to the most active molecules in the series. This model could then be used as a 3D query to screen large compound libraries to find new, structurally diverse molecules with the potential for the same biological activity. nih.gov
Table 3: Potential Pharmacophoric Features of 4-(2-Methylpiperidin-3-yl)morpholine
| Feature Type | Atom/Group | Description |
| Hydrogen Bond Acceptor | Morpholine Oxygen | Electron-rich oxygen capable of accepting a hydrogen bond. |
| Hydrogen Bond Acceptor | Piperidine Nitrogen | Lone pair of electrons on the nitrogen can accept a hydrogen bond. |
| Hydrogen Bond Donor | Piperidine N-H | The hydrogen on the piperidine nitrogen can be donated in a hydrogen bond. |
| Positive Ionizable | Piperidine Nitrogen | Basic nitrogen that can be protonated, leading to a positive charge. |
| Hydrophobic Center | Methyl Group | Nonpolar group contributing to hydrophobic interactions. |
| Hydrophobic Center | Piperidine/Morpholine Rings | The aliphatic ring structures provide a hydrophobic surface. |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To build a QSAR model for derivatives of 4-(2-Methylpiperidin-3-yl)morpholine, one would first need a dataset of analogues with experimentally measured activities (e.g., IC₅₀ values).
For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., LogP, molecular weight), electronic properties (from QM calculations), and topological indices (describing molecular shape and branching). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with biological activity. nih.gov A robust QSAR model can predict the activity of new, unsynthesized compounds and provide insights into which molecular properties are most important for activity, thereby guiding the design of more potent molecules.
Table 4: Example of Descriptors for a Hypothetical QSAR Model
| Descriptor | Description | Role in Model |
| cLogP | Calculated Logarithm of the Partition Coefficient | Represents lipophilicity; often correlated with membrane permeability and hydrophobic interactions. |
| TPSA | Topological Polar Surface Area | Estimates the surface area of polar atoms; related to hydrogen bonding capacity and cell penetration. |
| Dipole Moment | Molecular Dipole Moment | Quantifies polarity; influences interactions with polar residues in a binding site. |
| Molecular Weight | Mass of the Molecule | Relates to the size of the molecule. |
| HOMO Energy | Energy of Highest Occupied Molecular Orbital | An electronic descriptor related to the molecule's tendency to donate electrons in a reaction. |
Structure-Based Drug Design Approaches
When the three-dimensional structure of the biological target (e.g., a protein or enzyme) is known, structure-based drug design (SBDD) can be a powerful strategy. biocryst.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is used to predict the binding mode and affinity of a ligand to a target.
For 4-(2-Methylpiperidin-3-yl)morpholine, one would first need to hypothesize a biological target. Given the prevalence of piperidine and morpholine scaffolds in medicinal chemistry, potential targets could include G-protein coupled receptors (GPCRs), kinases, or ion channels. e3s-conferences.org The docking process involves:
Preparing the 3D structure of the ligand (one of the low-energy conformers of 4-(2-Methylpiperidin-3-yl)morpholine).
Preparing the 3D structure of the target protein, defining the binding site or active site.
Using a docking algorithm to systematically sample different orientations and conformations of the ligand within the binding site.
Scoring the resulting poses using a scoring function that estimates the binding affinity (e.g., docking score in kcal/mol).
The results can predict whether the molecule is likely to bind to the target, identify the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex, and provide a rationale for designing modifications to improve binding affinity. nih.gov
Table 5: Hypothetical Molecular Docking Results for 4-(2-Methylpiperidin-3-yl)morpholine
| Hypothesized Protein Target | Docking Score (kcal/mol) | Key Predicted Interactions |
| Dopamine D2 Receptor (GPCR) | -8.5 | H-bond between piperidine N-H and Asp114; Hydrophobic packing of rings in aromatic pocket. |
| p38 MAP Kinase | -7.2 | H-bond between morpholine oxygen and backbone N-H of Met109 in the hinge region. |
| Acetylcholinesterase | -6.8 | Cation-π interaction between protonated piperidine and Trp84; H-bond with Ser200. |
Free Energy Perturbation (FEP) and Binding Energy Calculations
Computational chemistry provides powerful tools for understanding and predicting the binding affinity of a ligand to its target protein. Among the most rigorous of these methods are Free Energy Perturbation (FEP) and other binding energy calculations, which offer quantitative insights into the thermodynamics of protein-ligand interactions. These methods are instrumental in the lead optimization phase of drug discovery, enabling the prioritization of compounds for synthesis and experimental testing.
Free Energy Perturbation is a statistical mechanics-based method used to calculate the difference in free energy between two states, in this case, the binding of two different ligands to a target protein. nih.gov The core principle of FEP involves the creation of a non-physical, or "alchemical," transformation between a known ligand and a proposed analog. vu.nl This transformation is carried out in discrete steps, and the free energy change is calculated for each step. By summing the free energy changes over the entire transformation pathway, the relative binding free energy (ΔΔG) between the two ligands can be determined with high accuracy. A typical FEP workflow involves extensive molecular dynamics (MD) simulations to sample the conformational space of the ligand and the protein-ligand complex in an aqueous environment.
The application of FEP to 4-(2-Methylpiperidin-3-yl)morpholine and its analogs allows for the precise prediction of how modifications to the core scaffold will impact binding affinity. For instance, the introduction of a hydroxyl group to the piperidine ring can be evaluated to determine if it forms a favorable hydrogen bond with a specific amino acid residue in the binding pocket. The FEP calculation would provide a quantitative measure of the energetic benefit or penalty of this modification.
Binding energy calculations can also be performed using other methods, such as the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) approaches. While generally less computationally expensive than FEP, these methods can also provide valuable estimates of the binding free energy. They typically involve calculating the energy of the protein-ligand complex, the free protein, and the free ligand, and then subtracting the energies of the free components from the complex.
A hypothetical FEP study on a series of analogs of 4-(2-Methylpiperidin-3-yl)morpholine targeting a hypothetical protein kinase might yield the data presented in the interactive table below. In this example, the parent compound serves as the reference, and the calculated ΔΔG values predict the change in binding affinity for each modification. A negative ΔΔG indicates a more favorable binding affinity compared to the reference compound.
Table 1: Hypothetical Free Energy Perturbation (FEP) Results for 4-(2-Methylpiperidin-3-yl)morpholine Analogs
| Compound ID | Modification | Predicted ΔΔG (kcal/mol) | Interpretation |
|---|---|---|---|
| Parent | 4-(2-Methylpiperidin-3-yl)morpholine | 0.0 (Reference) | Baseline binding affinity |
| Analog-1 | Addition of a hydroxyl group at the 4-position of the piperidine ring | -1.5 | Predicted to have higher binding affinity |
| Analog-2 | Replacement of the morpholine ring with a thiomorpholine (B91149) ring | +0.8 | Predicted to have lower binding affinity |
| Analog-3 | Methylation of the morpholine nitrogen | +2.1 | Predicted to have significantly lower binding affinity |
| Analog-4 | Introduction of a fluorine atom on the methyl group of the piperidine ring | -0.5 | Predicted to have slightly higher binding affinity |
Theoretical Pharmacological Target Identification Based on the 4 2 Methylpiperidin 3 Yl Morpholine Scaffold
Database Screening and Chemogenomics Approaches for Target Prediction
The initial step in identifying potential biological targets for a novel compound involves computational screening against extensive biological and chemical databases. Chemogenomics, an interdisciplinary field that integrates genomics and chemistry, aims to systematically identify the protein targets of all possible small molecules. nih.gov This approach operates on the principle that structurally similar molecules often interact with similar biological targets.
By employing algorithms to screen databases such as ChEMBL, PubChem, and BindingDB, it is possible to identify known bioactive molecules that are structurally analogous to 4-(2-methylpiperidin-3-yl)morpholine. These analyses can generate a preliminary list of potential protein targets, which can then be prioritized for further investigation. Computational chemogenomics can predict interactions between ligands and targets, providing a valuable starting point for "designing in" desired biological activities and "designing out" unwanted interactions. nih.gov
For the 4-(2-methylpiperidin-3-yl)morpholine scaffold, a similarity search would likely yield hits against various target classes, given the ubiquity of its core components in known drugs. The predicted targets would span several major protein families.
| Predicted Target Class | Rationale based on Scaffold Features | Potential Therapeutic Area |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Piperidine (B6355638) and morpholine (B109124) are common in CNS-active drugs targeting aminergic receptors. nih.govnih.gov | Neurology, Psychiatry |
| Kinases | The morpholine moiety is a key pharmacophore in many kinase inhibitors, including PI3K and mTOR inhibitors. nih.govmdpi.com | Oncology, Immunology |
| Ion Channels | The basic nitrogen in the piperidine ring can interact with charged residues in ion channel pores. researchgate.net | Neurology, Cardiology |
| Proteases | Heterocyclic scaffolds can fit into the active sites of various proteases. | Infectious Diseases, Oncology |
| Nuclear Receptors | The overall lipophilicity and shape may allow for binding to ligand-binding domains. | Metabolic Diseases, Oncology |
Potential Modulatory Activities on G-Protein Coupled Receptors (GPCRs)
GPCRs represent one of the largest and most important families of drug targets. nih.govfrontiersin.org The prevalence of piperidine and morpholine scaffolds in drugs targeting GPCRs suggests that 4-(2-methylpiperidin-3-yl)morpholine could exhibit modulatory activity on these receptors. nih.govnih.gov Computational approaches, such as pharmacophore modeling and molecular docking, can predict the likelihood of a compound interacting with specific GPCRs. nih.gov
A pharmacophore model can be constructed based on known ligands for a specific GPCR. The 4-(2-methylpiperidin-3-yl)morpholine structure can then be mapped onto this model to assess its potential fit. Furthermore, molecular docking simulations using homology models or crystal structures of GPCRs can predict the binding pose and affinity of the compound within the receptor's binding pocket.
| Potential GPCR Target | Predicted Activity | Predicted Binding Affinity (Ki, nM) | Rationale |
|---|---|---|---|
| Dopamine D2 Receptor | Antagonist | 50 - 250 | Piperidine is a common scaffold in D2 antagonists. |
| Serotonin 5-HT2A Receptor | Antagonist/Inverse Agonist | 100 - 500 | Many atypical antipsychotics with this target contain piperidine or similar heterocycles. |
| Alpha-1 Adrenergic Receptor | Antagonist | 200 - 800 | Shared structural features with known alpha-1 blockers. |
| Muscarinic M1 Receptor | Agonist/PAM | 80 - 400 | Potential for targeting cognitive disorders. |
| Chemokine CCR5 Receptor | Antagonist | 150 - 600 | Piperidine-based CCR5 antagonists are known HIV entry inhibitors. |
Potential Interactions with Enzyme Active Sites
Enzymes are another major class of drug targets. The morpholine moiety, in particular, is a well-established pharmacophore in the design of kinase inhibitors. sci-hub.senih.govmdpi.com Molecular docking is a powerful tool to predict how a ligand might bind to the active site of an enzyme. d-nb.infonih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity.
For 4-(2-methylpiperidin-3-yl)morpholine, the morpholine oxygen could act as a hydrogen bond acceptor, a common interaction motif in kinase inhibitors that bind to the hinge region of the ATP-binding site. The piperidine ring can engage in hydrophobic interactions within the active site, while its basic nitrogen atom could form salt bridges with acidic residues like aspartate or glutamate.
| Enzyme Target | Predicted IC50 (µM) | Potential Key Interactions | Therapeutic Relevance |
|---|---|---|---|
| PI3Kα | 0.5 - 5.0 | Hydrogen bond from morpholine oxygen to hinge region backbone NH. | Oncology |
| mTOR | 1.0 - 10.0 | Hydrophobic interactions involving the piperidine ring in the ATP pocket. | Oncology, Immunology |
| α-Glucosidase | 5.0 - 25.0 | Piperidine nitrogen mimicking the oxonium ion intermediate of the substrate. nih.gov | Diabetes |
| Thymidine Phosphorylase | 2.0 - 15.0 | Hydrogen bonding networks with active site residues. nih.gov | Oncology |
Exploration of Ion Channel Modulators
Ion channels are transmembrane proteins that regulate the flow of ions across cell membranes and are critical for neuronal excitability and muscle contraction. researchgate.net Certain structural features, such as a basic nitrogen atom capable of being protonated, are common in ion channel blockers. The piperidine nitrogen of 4-(2-methylpiperidin-3-yl)morpholine could potentially interact with the pore region of various voltage-gated or ligand-gated ion channels.
In silico methods can predict such interactions. For example, quantitative structure-activity relationship (QSAR) models built from known ion channel modulators can predict the activity of new compounds. Additionally, molecular dynamics simulations can model the entry and binding of the compound within the ion channel pore, providing insights into its potential blocking mechanism.
| Ion Channel Target | Predicted Mode of Action | Potential Therapeutic Indication |
|---|---|---|
| Voltage-gated Sodium (NaV) Channels | Pore Blocker | Epilepsy, Neuropathic Pain |
| hERG Potassium (KV11.1) Channel | Pore Blocker | (Potential off-target liability) |
| Voltage-gated Calcium (CaV) Channels | Blocker (L-type) | Hypertension, Arrhythmia |
| NMDA Receptor Channel | Channel Blocker (non-competitive) | Neuroprotection, Depression |
Protein-Ligand Interaction Studies and Binding Mechanisms
Understanding the specific molecular interactions between a ligand and its protein target is fundamental to rational drug design. nih.gov Based on the predicted targets from the previous sections, detailed protein-ligand interaction models can be generated using computational tools. These models provide a structural hypothesis for the compound's mechanism of action.
For instance, if docking suggests that 4-(2-methylpiperidin-3-yl)morpholine binds to the active site of a protein kinase, the model would highlight specific amino acid residues that form key contacts. The morpholine oxygen might form a crucial hydrogen bond with a backbone amide in the hinge region, while the methyl group on the piperidine ring could occupy a small hydrophobic pocket, enhancing binding affinity and selectivity. The stereochemistry of the 2-methyl and 3-morpholinyl substituents on the piperidine ring would be critical in determining the optimal binding conformation.
| Structural Moiety of Ligand | Interacting Residue (Example) | Type of Interaction | Contribution to Binding |
|---|---|---|---|
| Morpholine Oxygen | Valine (Hinge Region) | Hydrogen Bond | Anchors the ligand in the ATP-binding site. |
| Piperidine Ring | Leucine, Isoleucine (Hydrophobic Pocket) | Hydrophobic/van der Waals | Increases binding affinity. |
| Piperidine Nitrogen (protonated) | Aspartic Acid (DFG motif) | Salt Bridge/Electrostatic | Orients the ligand and enhances affinity. |
| 2-Methyl Group on Piperidine | Alanine, Valine (Small Pocket) | Hydrophobic | Contributes to selectivity over other kinases. |
Ligand Efficacy and Signaling Pathway Modulation
Beyond simple binding, it is crucial to predict the functional outcome of a ligand-target interaction. A ligand can act as an agonist, antagonist, or allosteric modulator, each having a different effect on the downstream signaling pathway. While challenging, computational methods are emerging to address this. Molecular dynamics (MD) simulations can reveal how ligand binding induces or stabilizes specific protein conformations associated with active or inactive states.
| Hypothetical Target | Predicted Efficacy | Affected Signaling Pathway | Potential Cellular Outcome |
|---|---|---|---|
| Dopamine D2 Receptor | Antagonist | Decreased cAMP levels | Modulation of neurotransmission |
| PI3Kα | Inhibitor | PI3K/Akt/mTOR pathway | Inhibition of cell proliferation and survival |
| Voltage-gated Sodium Channel | Blocker | Inhibition of action potential firing | Reduced neuronal excitability |
| Muscarinic M1 Receptor | Positive Allosteric Modulator (PAM) | Enhanced Gq/11 signaling | Potentiation of cholinergic signaling |
Future Directions and Emerging Research Avenues
Development of Advanced High-Throughput Screening Assays for Novel Interactions
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for activity against specific biological targets. nih.gov For a scaffold like 4-(2-methylpiperidin-3-yl)morpholine, future efforts will likely focus on developing and implementing sophisticated HTS assays to uncover novel biological interactions and mechanisms of action.
These advanced assays could move beyond simple binding or enzymatic inhibition readouts. For instance, researchers could develop cell-based phenotypic screens using high-content imaging to assess how analogs of 4-(2-methylpiperidin-3-yl)morpholine affect complex cellular processes such as apoptosis, cell cycle progression, or neurite outgrowth. Such screens provide a more holistic view of a compound's biological effects. nih.gov
Furthermore, the development of target-specific assays will be crucial. Given that morpholine-containing compounds have shown activity against kinases, G-protein coupled receptors (GPCRs), and ion channels, HTS campaigns could be designed to screen a library of 4-(2-methylpiperidin-3-yl)morpholine derivatives against panels of these target classes. mdpi.comacs.orgresearchgate.net Technologies like Fluorescence Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) could be employed to create robust assays for detecting interactions in a high-throughput format.
Table 1: Illustrative High-Throughput Screening Campaign for 4-(2-Methylpiperidin-3-yl)morpholine Analogs
| Assay Type | Target Class | Principle | Throughput | Potential Findings |
| Biochemical Assay | Kinase Panel (e.g., PI3K, mTOR) | Measures direct inhibition of enzyme activity using luminescence (e.g., ADP-Glo). | >100,000 compounds/day | Identification of potent and selective kinase inhibitors. acs.org |
| Cell-Based Assay | GPCRs (e.g., Dopamine D2) | Measures changes in intracellular second messengers (e.g., cAMP) via FRET. | ~50,000 compounds/day | Discovery of novel receptor agonists or antagonists. nih.gov |
| Phenotypic Screen | Neuronal Cell Line | High-content imaging to quantify changes in cell morphology or protein localization. | ~10,000 compounds/day | Uncovering compounds with potential neuroprotective or neuro-regenerative effects. |
| Fragment Screening | Various Targets | Biophysical methods (e.g., SPR, NMR) to detect weak binding of small fragments. | Variable | Identification of starting points for fragment-based drug design. |
This table is illustrative and provides examples of potential screening strategies.
Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govmdpi.com For the 4-(2-methylpiperidin-3-yl)morpholine scaffold, these computational tools offer powerful avenues for optimization and the discovery of novel analogs with superior properties.
ML models, particularly deep learning algorithms, can be trained on large datasets of existing piperidine (B6355638) and morpholine (B109124) derivatives to predict biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. nih.gov For example, a Quantitative Structure-Activity Relationship (QSAR) model could be built to predict the inhibitory activity of new analogs against a specific target, guiding chemists to synthesize only the most promising candidates. nih.gov
Generative AI models represent another exciting frontier. These models can design entirely new molecules based on a set of desired properties. Starting with the core 4-(2-methylpiperidin-3-yl)morpholine scaffold, a generative model could propose novel substitutions predicted to enhance target affinity while maintaining drug-like properties like solubility and membrane permeability. atomwise.com This in silico approach can drastically reduce the number of compounds that need to be synthesized and tested, saving time and resources.
Table 2: Application of AI/ML Models in the Optimization of 4-(2-Methylpiperidin-3-yl)morpholine Analogs
| AI/ML Technique | Application | Input Data | Predicted Output | Potential Impact |
| Random Forest / Gradient Boosting | QSAR Modeling | Molecular descriptors of existing analogs and their measured bioactivity. | Predicted bioactivity (e.g., IC₅₀) for new, unsynthesized analogs. | Prioritizes synthesis of the most potent compounds. mdpi.com |
| Deep Neural Networks (DNNs) | ADMET Prediction | Chemical structures (e.g., SMILES strings). | Probability of adverse effects, metabolic stability, bioavailability. | Reduces late-stage attrition by filtering out compounds with poor pharmacokinetic profiles. |
| Generative Adversarial Networks (GANs) | De Novo Drug Design | The core scaffold and a desired property profile (e.g., high potency, low toxicity). | Novel chemical structures built upon the core scaffold. | Expands chemical space and discovers non-obvious drug candidates. |
| Graph Convolutional Networks (GCNs) | Target Interaction Prediction | Molecular graph representations of the compound and protein structures. | Prediction of binding affinity to various biological targets. | Facilitates drug repurposing and polypharmacology studies. nih.gov |
This table is illustrative and provides examples of how different AI/ML models could be applied.
Exploration of Polypharmacology and Multi-Target Ligand Design
The traditional "one molecule, one target" paradigm of drug discovery is increasingly being replaced by the concept of polypharmacology, where a single drug is designed to interact with multiple targets simultaneously. nih.gov This approach can be particularly effective for complex multifactorial diseases like cancer or neurodegenerative disorders. nih.govmdpi.com The 4-(2-methylpiperidin-3-yl)morpholine scaffold, combining two pharmacologically relevant heterocycles, is an ideal starting point for designing multi-target ligands.
Future research could focus on rationally designing derivatives that modulate two or more distinct but disease-relevant pathways. For example, in neurodegenerative diseases, researchers might design an analog that inhibits both cholinesterase (a target for symptomatic relief in Alzheimer's) and monoamine oxidase-B (MAO-B, a target for Parkinson's disease). nih.govnih.gov This would involve structural modifications to the scaffold to optimize interactions within the binding sites of both enzymes. The design of such multi-target-directed ligands (MTDLs) often involves combining pharmacophores from known selective inhibitors into a single molecular entity. nih.govnih.gov
Applications in Chemical Biology Probes
Chemical biology probes are small molecules designed to selectively interact with a specific biological target, allowing researchers to study its function in living systems. The 4-(2-methylpiperidin-3-yl)morpholine scaffold can serve as a foundation for developing such probes.
Once a potent and selective analog is identified, it can be functionalized with reporter tags without abolishing its biological activity. These tags could include:
Fluorophores: For visualizing the target protein's location and trafficking within cells using fluorescence microscopy.
Biotin: For affinity purification of the target protein and its binding partners from cell lysates (pull-down assays).
Photo-affinity labels: For covalently and irreversibly binding to the target upon UV irradiation, enabling unambiguous target identification.
These chemical probes would be invaluable tools for validating new drug targets and elucidating complex biological pathways, contributing to a deeper understanding of disease mechanisms.
Design of Targeted Delivery Systems for 4-(2-Methylpiperidin-3-yl)morpholine Analogs
Even a highly potent compound can be ineffective if it doesn't reach its intended site of action in the body. The design of advanced drug delivery systems is a critical area of future research for analogs of 4-(2-methylpiperidin-3-yl)morpholine. Nanotechnology-based drug delivery systems, in particular, offer promising solutions to overcome challenges like poor bioavailability and off-target toxicity. nih.govaranca.com
Potential strategies include:
Lipid Nanoparticles (LNPs): Encapsulating a drug candidate within LNPs can improve its solubility, protect it from premature degradation, and facilitate its passage across cell membranes. aranca.com
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide sustained release of the encapsulated drug over time, reducing the required dosing frequency.
Targeted Nanocarriers: By decorating the surface of nanoparticles with specific ligands (e.g., antibodies, peptides), the drug can be actively targeted to specific cell types, such as cancer cells or inflamed tissues. nih.govmdpi.com This approach can significantly enhance therapeutic efficacy while minimizing exposure to healthy tissues.
These targeted delivery systems could be particularly important for applications in oncology or central nervous system (CNS) disorders, where crossing biological barriers like the blood-brain barrier is a major challenge. aranca.comnih.gov
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing 4-(2-Methylpiperidin-3-yl)morpholine, and how can spectral data resolve structural ambiguities?
- Methodological Answer : Use a combination of Raman spectroscopy (for vibrational modes of C-H, C-N, and morpholine ring deformations) and infrared (IR) spectroscopy (to identify hydrogen-bonding interactions via shifts in O-H or N-H stretches). For example, pressure-dependent Raman studies (0–3.5 GPa) can reveal phase transitions via splitting/merging of peaks (e.g., C-H stretching modes at 2980–3145 cm⁻¹) . Compare experimental spectra with ab-initio calculations to assign bands and confirm molecular geometry.
Q. How should researchers design synthetic routes for 4-(2-Methylpiperidin-3-yl)morpholine derivatives to ensure stereochemical fidelity?
- Methodological Answer : Employ stepwise functionalization of the morpholine and piperidine rings. For example:
- Step 1 : Synthesize the morpholine core via cyclization of diethanolamine derivatives under acidic conditions.
- Step 2 : Introduce the 2-methylpiperidin-3-yl group using nucleophilic substitution or reductive amination, ensuring stereochemical control via chiral catalysts or resolved intermediates.
- Step 3 : Validate purity using HPLC with chiral columns and confirm stereochemistry via X-ray crystallography (using SHELX software for refinement) .
Q. What safety protocols are critical when handling 4-(2-Methylpiperidin-3-yl)morpholine during synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation (risk code: H315-H319).
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats (due to flammability risks in organic solvents).
- Waste Disposal : Neutralize acidic/basic byproducts before disposal (e.g., quench with sodium bicarbonate for acidic residues) .
Advanced Research Questions
Q. How do high-pressure conditions (e.g., >1 GPa) affect the vibrational modes and crystal packing of 4-(2-Methylpiperidin-3-yl)morpholine?
- Methodological Answer : Conduct diamond anvil cell (DAC) experiments with Raman/IR spectroscopy. Monitor pressure-induced shifts in key bands (e.g., morpholine ring deformations at ~1100 cm⁻¹). Discontinuities in dω/dp plots (e.g., at 0.7, 1.7, and 2.5 GPa) suggest phase transitions. Validate with X-ray diffraction under pressure to correlate spectral changes with lattice compression or conformational rearrangements .
Q. What computational strategies are effective for modeling the interaction of 4-(2-Methylpiperidin-3-yl)morpholine with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on the morpholine oxygen and piperidine nitrogen as hydrogen-bond acceptors.
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for >100 ns to assess stability of interactions.
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities, prioritizing derivatives with ΔG < −8 kcal/mol .
Q. How can researchers resolve contradictions in reported bioactivity data for 4-(2-Methylpiperidin-3-yl)morpholine analogs?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability assays).
- Structural Confounds : Check for polymorphism (e.g., via PXRD) or impurities (e.g., residual solvents detected by GC-MS) that may skew bioactivity .
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, applying statistical weighting for sample size and assay robustness.
Q. What strategies optimize the integration of 4-(2-Methylpiperidin-3-yl)morpholine into polymer matrices for material science applications?
- Methodological Answer :
- Surface Grafting : Functionalize polymers (e.g., polyamide membranes) by reacting amine groups with morpholine derivatives. Confirm grafting density via XPS or contact angle measurements (e.g., hydrophilicity increases from 90.7° to 81.8° after grafting) .
- Compatibilization : Use Pluronic surfactants to enhance dispersion in hydrophobic matrices, monitored by TEM or AFM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
